[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine
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Overview
Description
“[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 1374509-46-2 . It has a molecular weight of 137.18 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ( (1R,2R)-2- (furan-2-yl)cyclopropyl)methanamine . The InChI Code for this compound is 1S/C8H11NO/c9-5-6-4-7 (6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 137.18 . The IUPAC name for this compound is ( (1R,2R)-2- (furan-2-yl)cyclopropyl)methanamine . The InChI Code for this compound is 1S/C8H11NO/c9-5-6-4-7 (6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 .Scientific Research Applications
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Organic Chemistry
- Application : Synthesis and characterization of novel (E)-Furan-2-yl Acrylohydrazides .
- Method : A meticulous three-step reaction sequence was used to synthesize novel derivatives of 3-furan-2-yl acrylohydrazide . The synthesis ends up in the condensation of (E)-3- (furan-2-yl) acrylohydrazine (3) with diverse benzaldehyde and acetophenone derivatives .
- Results : Comprehensive characterization of the synthesized compounds was achieved through 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) .
-
Medicinal Chemistry
- Application : Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl (phenyl)methanone Derivatives .
- Method : A series of novel furan-2-yl (phenyl)methanone derivatives were synthesized, and their structures were established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data .
- Results : All the prepared compounds were screened for their in vitro protein tyrosine kinase inhibitory activity and several new derivatives exhibited promising activity .
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H227, H315, H318, H335 . The precautionary statements for this compound are P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMHHXNGQBHQM-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine |
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